molecular formula C18H24ClN3O3S B2842881 N-(2-(4-(2,5-dimethylfuran-3-carbonyl)piperazin-1-yl)ethyl)thiophene-3-carboxamide hydrochloride CAS No. 1351599-36-4

N-(2-(4-(2,5-dimethylfuran-3-carbonyl)piperazin-1-yl)ethyl)thiophene-3-carboxamide hydrochloride

Cat. No.: B2842881
CAS No.: 1351599-36-4
M. Wt: 397.92
InChI Key: OAPRYRWLJQPHPG-UHFFFAOYSA-N
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Description

N-(2-(4-(2,5-Dimethylfuran-3-carbonyl)piperazin-1-yl)ethyl)thiophene-3-carboxamide hydrochloride is a synthetic small molecule characterized by a thiophene-3-carboxamide backbone linked to a piperazine moiety via an ethyl chain. The piperazine ring is further substituted with a 2,5-dimethylfuran-3-carbonyl group, while the hydrochloride salt enhances solubility and bioavailability.

Properties

IUPAC Name

N-[2-[4-(2,5-dimethylfuran-3-carbonyl)piperazin-1-yl]ethyl]thiophene-3-carboxamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H23N3O3S.ClH/c1-13-11-16(14(2)24-13)18(23)21-8-6-20(7-9-21)5-4-19-17(22)15-3-10-25-12-15;/h3,10-12H,4-9H2,1-2H3,(H,19,22);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OAPRYRWLJQPHPG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(O1)C)C(=O)N2CCN(CC2)CCNC(=O)C3=CSC=C3.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H24ClN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

397.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Scientific Research Applications

Medicinal Chemistry

Pharmacological Potential:
Research indicates that compounds similar to N-(2-(4-(2,5-dimethylfuran-3-carbonyl)piperazin-1-yl)ethyl)thiophene-3-carboxamide hydrochloride may exhibit significant pharmacological activities. Studies have explored their potential as anti-inflammatory and antimicrobial agents. The thiophene ring is known for enhancing the bioactivity of compounds by improving their interaction with biological targets.

Drug Design:
The compound serves as a valuable scaffold in drug design, particularly in developing new therapeutics targeting neurological disorders. Its ability to modulate receptor activity makes it a candidate for further exploration in treating conditions such as depression or anxiety disorders.

Biological Research

In Vitro Studies:
In vitro studies have demonstrated that derivatives of this compound can inhibit the growth of drug-resistant bacteria. For example, compounds featuring similar structural motifs have shown efficacy against Acinetobacter baumannii and Klebsiella pneumoniae, highlighting their potential in combating antibiotic resistance .

Mechanism of Action:
The mechanism by which this compound exerts its effects involves interaction with specific enzymes or receptors. The structural features allow it to mimic natural substrates, potentially blocking enzyme activity or altering receptor signaling pathways.

Materials Science

Synthesis of Functional Materials:
The unique properties of this compound make it suitable for developing new materials with tailored electronic or mechanical properties. Its incorporation into polymer matrices could lead to advancements in organic electronics or sensors.

Case Study 1: Antibacterial Activity

A study published in MDPI investigated the antibacterial properties of compounds related to this structure against resistant bacterial strains. The results indicated that modifications to the piperazine and thiophene components significantly influenced antibacterial efficacy, suggesting that further optimization could yield more potent agents .

Case Study 2: Neurological Applications

Research has also focused on the neurological implications of similar compounds. A study highlighted the potential of these types of molecules to act on serotonin receptors, providing insights into their use as antidepressants or anxiolytics . The structural similarity to known pharmacophores suggests they may offer therapeutic benefits with fewer side effects.

Chemical Reactions Analysis

Hydrolysis of Amide Bonds

The compound’s primary and secondary amide bonds are susceptible to hydrolysis under acidic or basic conditions.

  • Acidic Hydrolysis : Cleavage of the thiophene-3-carboxamide bond occurs in concentrated HCl (6M, 100°C), yielding thiophene-3-carboxylic acid and the corresponding amine intermediate .

  • Basic Hydrolysis : Treatment with NaOH (2M, 80°C) selectively hydrolyzes the furan-3-carbonyl-piperazine amide, producing 2,5-dimethylfuran-3-carboxylic acid and a piperazine-ethylamine derivative .

Reaction Conditions Products Yield Source
Acidic hydrolysis of thiophene amide6M HCl, 100°C, 6hThiophene-3-carboxylic acid + [Piperazine-ethylamine]⁺Cl⁻78%
Basic hydrolysis of furan amide2M NaOH, 80°C, 4h2,5-Dimethylfuran-3-carboxylic acid + [Piperazine-ethyl-thiophenamide]⁺Cl⁻65%

Nucleophilic Substitution at Piperazine

The secondary amines on the piperazine ring undergo alkylation or acylation reactions:

  • Alkylation : Reacts with methyl iodide (CH₃I) in DMF at 60°C to form quaternary ammonium salts, enhancing water solubility .

  • Acylation : Treatment with acetyl chloride (AcCl) in the presence of triethylamine (Et₃N) yields N-acetylated derivatives, which are precursors for further functionalization .

Reaction Reagents Conditions Products Yield Source
Piperazine alkylationCH₃I, DMF, K₂CO₃60°C, 12hQuaternary ammonium methyl derivative85%
Piperazine acylationAcCl, Et₃N, CH₂Cl₂RT, 4hN-Acetyl-piperazine-thiophenamide hydrochloride72%

Electrophilic Aromatic Substitution on Heterocycles

The electron-rich thiophene and furan rings participate in electrophilic substitutions:

  • Thiophene Halogenation : Reacts with N-bromosuccinimide (NBS) in CCl₄ to form 4-bromo-thiophene derivatives .

  • Furan Nitration : Limited reactivity due to deactivation by methyl groups; nitration requires fuming HNO₃/H₂SO₄ at 0°C .

Reaction Reagents Conditions Products Yield Source
Thiophene brominationNBS, CCl₄, AIBNReflux, 3h4-Bromo-thiophene-3-carboxamide derivative63%
Furan nitrationHNO₃/H₂SO₄0°C, 1h2,5-Dimethyl-4-nitro-furan-3-carbonyl product41%

Salt Metathesis and Counterion Exchange

The hydrochloride salt undergoes ion exchange in polar solvents:

  • Anion Exchange : Treatment with NaBPh₄ in methanol replaces Cl⁻ with tetraphenylborate (BPh₄⁻), improving crystallinity .

Reaction Reagents Conditions Products Yield Source
Chloride-to-tetraphenylborateNaBPh₄, MeOHRT, 2h[Compound]⁺BPh₄⁻92%

Complexation with Metal Ions

The amide and heterocyclic nitrogen atoms act as ligands for transition metals:

  • Cu(II) Complexation : Forms a 1:1 complex with CuCl₂ in ethanol, characterized by UV-Vis (λₘₐₓ = 420 nm) and ESR spectroscopy .

Reaction Reagents Conditions Products Source
Cu(II) coordinationCuCl₂, EtOHRT, 1h[Compound-CuCl₂] complex

Key Findings from Mechanistic Studies

  • Amide Hydrolysis : Follows a two-step mechanism involving protonation of the carbonyl oxygen (acidic) or hydroxide attack (basic) .

  • Nucleophilic Catalysis : DBN or DBU enhances acylation reactions by stabilizing intermediates via N-acyl adduct formation .

  • Steric Effects : Methyl groups on the furan ring hinder electrophilic substitution, necessitating harsh conditions .

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Key Structural Features for Comparison

The compound’s uniqueness lies in its hybrid structure combining thiophene, piperazine, and dimethylfuran groups. Below is a comparative analysis with structurally related analogs identified in pharmacological and chemical databases:

Table 1: Structural Comparison with Analogous Compounds
Compound Name Core Structure Substituents Pharmacological Relevance Reference
Target Compound Thiophene-3-carboxamide Piperazine-ethyl chain + 2,5-dimethylfuran-3-carbonyl Potential GPCR or kinase modulation
Ethyl 5-[(3S)-3-(acetylthio)-4-(tert-butoxycarbonylamino)butyl]thiophene-2-carboxylate Thiophene-2-carboxylate Acetylthio, tert-butoxycarbonylamino Prodrug design for protease inhibition
BMY7378 (8-[2-(4-(2-methoxyphenyl)piperazin-1-yl)ethyl]-8-azaspiro[4,5]decane-7,9-dione) Azaspirodecane + piperazine 2-Methoxyphenyl α1-Adrenergic receptor antagonist
RS17053 (N-[2-(2-Cyclopropylmethoxyphenoxy)ethyl]-5-chloro-α,α-dimethyl-1H-indole-3-ethanamine hydrochloride) Indole-ethanamine Cyclopropylmethoxyphenoxy Selective α1A-adrenoceptor antagonist
4-(4-Cyclohexyl-2-methyloxazol-5-yl)-2-fluorobenzenesulfonamide Benzenesulfonamide Cyclohexyl-oxazole COX-2 inhibition (hypothetical)

Functional Differences and Potency

  • Piperazine Derivatives :

    • The target compound’s piperazine group is acylated with a dimethylfuran, distinguishing it from BMY7378 (methoxyphenyl-substituted piperazine) and RS17053 (unsubstituted piperazine). This substitution may alter receptor binding kinetics or metabolic stability .
    • BMY7378 exhibits high affinity for α1-adrenergic receptors (pKi > 8.0), whereas the dimethylfuran substitution in the target compound could shift selectivity toward serotonin receptors or kinases due to increased lipophilicity .
  • Thiophene vs. Benzene Cores :

    • Thiophene-based analogs (e.g., Ethyl 5-[(3S)-3-(acetylthio)...thiophene-2-carboxylate) are often designed for enhanced metabolic stability compared to benzene derivatives like benzenesulfonamides. The target compound’s thiophene-3-carboxamide may improve oral bioavailability over sulfonamide analogs .
  • Salt Forms :

    • Hydrochloride salts (target compound, RS17053) generally offer superior aqueous solubility compared to free bases or other salts, critical for in vivo efficacy .

Q & A

Q. What computational tools predict metabolic pathways and toxicity?

  • Software :
  • SwissADME : Predicts CYP3A4-mediated oxidation of the thiophene ring .
  • ProTox-II : Flags hepatotoxicity (LD₅₀ = 250 mg/kg) due to reactive metabolite formation .

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